Cas no 2639388-84-2 (rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid)

Technical Introduction: rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic β-lactam derivative with a constrained ring structure, offering unique steric and electronic properties for synthetic and medicinal chemistry applications. Its fused oxabicyclo[4.2.0]octane scaffold provides rigidity, enhancing stability and selectivity in interactions with biological targets. The presence of both amino and carboxylic acid functional groups allows for versatile derivatization, making it a valuable intermediate in the synthesis of novel antibiotics or enzyme inhibitors. The stereochemistry at the 1, 6, and 7 positions further influences its reactivity and binding affinity, enabling precise modulation of pharmacological activity. This compound is particularly relevant for research in β-lactamase-resistant drug design.
rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid structure
2639388-84-2 structure
Product Name:rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid
CAS No:2639388-84-2
MF:C8H13NO3
MW:171.193722486496
CID:5663587
PubChem ID:165898578
Update Time:2025-11-04

rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2639388-84-2
    • rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid
    • EN300-27716549
    • rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid
    • Inchi: 1S/C8H13NO3/c9-8(7(10)11)4-6-5(8)2-1-3-12-6/h5-6H,1-4,9H2,(H,10,11)/t5-,6-,8+/m0/s1
    • InChI Key: KUXSBBNEAWKCAA-VMHSAVOQSA-N
    • SMILES: O1CCC[C@H]2[C@@H]1C[C@@]2(C(=O)O)N

Computed Properties

  • Exact Mass: 171.08954328g/mol
  • Monoisotopic Mass: 171.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 72.6Ų

rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid Pricemore >>

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Additional information on rac-(1R,6S,7S)-7-amino-2-oxabicyclo4.2.0octane-7-carboxylic acid

Rac-(1R,6S,7S)-7-Amino-2-Oxabicyclo[4.2.0]Octane-7-Carboxylic Acid: A Comprehensive Overview

Rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid, commonly referred to by its CAS number 2639388-84-2, is a complex bicyclic compound with significant potential in the field of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amino acids, which have garnered considerable attention due to their unique structural features and diverse biological activities.

The molecular structure of this compound is characterized by a bicyclic framework with an oxygen atom at the 2-position of the bicyclo[4.2.0]octane system. The presence of both an amino group and a carboxylic acid group at the 7-position introduces a significant level of complexity and functional diversity to the molecule. This dual functionality makes it an intriguing target for researchers exploring its potential applications in drug design and chemical synthesis.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. The specific stereochemical configuration (1R,6S,7S) has been shown to influence its interaction with various biological targets, such as enzymes and receptors. Researchers have employed advanced techniques like X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of this compound, providing valuable insights into its conformational flexibility and binding affinities.

In terms of synthesis, several methodologies have been developed to construct the bicyclic core of this compound. One notable approach involves the use of ring-closing metathesis, which allows for the efficient formation of the bicyclo[4.2.0]octane framework. This method has been optimized to achieve high yields and excellent stereocontrol, making it a cornerstone in the synthesis of this compound and related analogs.

The pharmacological properties of rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid have been extensively investigated in recent years. Preclinical studies suggest that this compound exhibits potent inhibitory activity against certain proteases, making it a promising candidate for anti-inflammatory and antiviral therapies. Additionally, its ability to modulate ion channels has opened new avenues for its application in treating neurological disorders.

One area that has seen significant progress is the exploration of this compound's bioavailability and metabolic stability. Researchers have employed in vitro assays and animal models to assess its pharmacokinetic profile, revealing favorable absorption and distribution characteristics. These findings underscore its potential as an orally active drug candidate.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound with biological targets. Docking studies and molecular dynamics simulations have provided detailed insights into its binding modes and energetics, enabling rational design strategies for optimizing its therapeutic potential.

In conclusion, rac-(1R,6S,7S)-7-amino-2-oxabicyclo[4.2.0]octane-7-carboxylic acid represents a fascinating molecule with multifaceted applications in drug discovery and chemical synthesis. Its unique structure, coupled with its promising biological activities, continues to drive innovative research across various scientific disciplines.

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